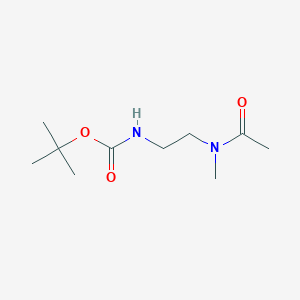

tert-Butyl (2-(N-methylacetamido)ethyl)carbamate

Description

tert-Butyl (2-(N-methylacetamido)ethyl)carbamate is a carbamate-protected amine derivative widely utilized in organic synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for amines, and an N-methylacetamido side chain that enhances stability and modulates solubility. This compound is particularly valuable in peptide synthesis and as an intermediate in the development of pharmaceuticals, where controlled deprotection of the Boc group under acidic conditions enables selective functionalization .

Key physical properties include a molecular weight of ~244.3 g/mol (based on analogous compounds) and moderate polarity due to the amide and carbamate functionalities. Its synthesis typically involves coupling reactions, such as the activation of carboxylic acids with reagents like hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), followed by reaction with tert-butyl (2-aminoethyl)carbamate .

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-[2-[acetyl(methyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-8(13)12(5)7-6-11-9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,11,14) |

InChI Key |

PYHGIEOHPBGCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Several synthetic routes have been reported, with variations in starting materials, reagents, and reaction conditions. The most comprehensive and industrially relevant method involves:

- Starting from N-tert-butyloxycarbonyl-1,2-ethylenediamine (N-BOC-ethylenediamine) as the protected amine precursor.

- Reacting with paraformaldehyde under acidic reflux to form an intermediate 2-(N-isobutoxyformamido)ethyl isocyanide.

- Subsequent reduction with sodium borohydride in an aprotic solvent (tetrahydrofuran or dimethylformamide) at mild temperatures (20–30 °C) to yield tert-butyl 2-(methylamino)ethylcarbamate.

This method is notable for its high yield, low cost, and suitability for industrial scale-up.

Detailed Preparation Method from Patent CN104086460B

Step 1: Formation of 2-(N-isobutoxyformamido)ethyl Isocyanide

- Reactants : N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde.

- Conditions : Reflux in an organic solvent such as toluene or benzene.

- Catalyst/Acid : Acetic acid or p-toluenesulfonic acid (0.5–2% relative to paraformaldehyde).

- Duration : 4–6 hours.

- Outcome : Formation of the intermediate 2-(N-isobutoxyformamido)ethyl isocyanide.

Step 2: Reduction to tert-Butyl 2-(methylamino)ethylcarbamate

- Reactants : 2-(N-isobutoxyformamido)ethyl isocyanide and sodium borohydride.

- Solvent : Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Room temperature (20–30 °C), stirring for 3–5 hours.

- Quenching : Excess sodium borohydride neutralized with acetic acid.

- Workup : Concentration, extraction with ethyl acetate and water, washing with brine, drying, and vacuum distillation.

- Yield : Approximately 84–85% of colorless oil product.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-BOC-ethylenediamine + paraformaldehyde + acid | Reflux in toluene or benzene, 4–6 h | 2-(N-isobutoxyformamido)ethyl isocyanide | Not specified |

| 2 | Intermediate + NaBH4 | 20–30 °C, 3–5 h, THF or DMF | tert-Butyl 2-(methylamino)ethylcarbamate | 84–85 |

Advantages of This Method

- High two-step overall yield.

- Low cost of raw materials.

- Reduced generation of waste liquor.

- Straightforward operations suitable for industrial production.

- Minimal by-products and easier purification compared to alternative routes.

Alternative Synthetic Routes and Considerations

Route Using N-Methyl Ethylenediamine

Route Using N-BOC-Thanomin and Methanesulfonyl Chloride

- Involves reaction of N-BOC-thanomin with methanesulfonyl chloride and methylamine.

- Poor selectivity and formation of multiple by-products.

- Difficult purification by recrystallization.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-BOC-ethylenediamine + paraformaldehyde | Acidic reflux in toluene/benzene; NaBH4 reduction in THF/DMF at 20–30 °C | 84–85 | Industrially favorable, high yield |

| 2 | N-methyl ethylenediamine + cyanide derivative | Higher cost materials, complex steps | Not specified | Less economical, scale-up limited |

| 3 | N-BOC-thanomin + methanesulfonyl chloride + methylamine | Poor selectivity, difficult purification | Not specified | Low purity, not preferred |

Research Findings and Industrial Relevance

The method described in patent CN104086460B is currently the most practical and efficient for the preparation of tert-butyl 2-(methylamino)ethylcarbamate, offering a balance of cost, yield, and scalability. The use of mild conditions and common solvents like THF and DMF, along with sodium borohydride as a reducing agent, makes it attractive for industrial applications.

No significant alternative methods with better performance or lower cost have been reported in the major English literature or patent databases, confirming the dominance of this approach for commercial and research synthesis.

Chemical Reactions Analysis

tert-Butyl (2-(N-methylacetamido)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-(N-methylacetamido)ethyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic applications, including as a precursor for drug development .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(N-methylacetamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chlorobenzimidazolone (in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Hydrophilicity : The PEG-modified analog (Boc-NH-PEG3) exhibits superior aqueous solubility compared to aromatic derivatives .

- Biological Activity : The 4-chlorophenyl group in improves binding to parasitic enzyme targets, while the N-methylacetamido group in the target compound may reduce metabolic degradation.

Key Observations :

Biological Activity

tert-Butyl (2-(N-methylacetamido)ethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a tert-butyl group and an N-methylacetamido moiety. Its molecular formula is , and it features a carbamate functional group that is significant in its biological interactions.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. Research has shown that compounds with similar structures often function as enzyme inhibitors or modulators of receptor activity.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Interaction : It may bind to various receptors, influencing signaling pathways critical for cellular communication and response.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been shown to reduce cell viability in various tumor models.

- Antimicrobial Properties : The compound may also possess antimicrobial effects, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

Detailed Research Findings

- Anticancer Studies : A study reported that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

- Microbial Inhibition : Another investigation highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent.

- Inflammation Modulation : Research involving animal models demonstrated that the compound reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.